VBY-825

Vue d'ensemble

Description

VBY-825 est un nouvel inhibiteur réversible de plusieurs cathépsines à cystéine, notamment les cathépsines B, L, S, V, F et K . Les cathépsines sont des protéases qui jouent un rôle crucial dans divers processus physiologiques et pathologiques, notamment la dégradation des protéines, la présentation des antigènes et l'apoptose . This compound a montré une forte puissance contre ces cathépsines, ce qui en fait un outil précieux pour la recherche scientifique et les applications thérapeutiques potentielles .

Méthodes De Préparation

La synthèse de VBY-825 implique plusieurs étapes, notamment la formation d'intermédiaires clés et les réactions de couplage finales . Les conditions réactionnelles impliquent souvent l'utilisation de solvants organiques, de catalyseurs et de réglages spécifiques de la température et de la pression pour atteindre des rendements élevés et une pureté élevée .

Les méthodes de production industrielle de this compound sont conçues pour mettre à l'échelle le processus de synthèse tout en maintenant la qualité et la cohérence du composé . Cela implique l'optimisation des conditions réactionnelles, des étapes de purification et des mesures de contrôle qualité pour garantir que le produit final répond aux spécifications requises .

Analyse Des Réactions Chimiques

VBY-825 subit diverses réactions chimiques, notamment des réactions d'oxydation, de réduction et de substitution . Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants, des agents réducteurs et des nucléophiles . Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés .

Par exemple, les réactions d'oxydation de this compound peuvent conduire à la formation de dérivés oxydés, tandis que les réactions de réduction peuvent donner des formes réduites du composé . Les réactions de substitution peuvent introduire différents groupes fonctionnels dans la molécule, modifiant potentiellement son activité inhibitrice et sa sélectivité .

Applications de la recherche scientifique

This compound a un large éventail d'applications de recherche scientifique, notamment dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie . En chimie, il est utilisé comme outil pour étudier les mécanismes de l'inhibition des protéases et pour développer de nouveaux inhibiteurs avec des propriétés améliorées . En biologie, this compound est utilisé pour étudier le rôle des cathépsines dans divers processus cellulaires, tels que la dégradation des protéines, la présentation des antigènes et l'apoptose .

En médecine, this compound a montré un potentiel en tant qu'agent thérapeutique pour le traitement des maladies impliquant une activité protéolytique dysrégulée, telles que le cancer, les maladies neurodégénératives et les maladies inflammatoires . Il a été utilisé dans des études précliniques pour évaluer son efficacité dans la réduction de la croissance tumorale, l'inhibition de la destruction osseuse et l'atténuation de la douleur .

Dans l'industrie, this compound est utilisé dans le développement de nouveaux médicaments et de stratégies thérapeutiques ciblant les cathépsines . Sa forte puissance et sa sélectivité en font un outil précieux pour la découverte et le développement de médicaments .

Mécanisme d'action

This compound exerce ses effets en inhibant de manière réversible l'activité de plusieurs cathépsines à cystéine . Le composé se lie au site actif des cathépsines, les empêchant de cliver leurs substrats . Cette inhibition perturbe divers processus cellulaires qui dépendent de l'activité des cathépsines, tels que la dégradation des protéines, la présentation des antigènes et l'apoptose .

Les cibles moléculaires de this compound comprennent les cathépsines B, L, S, V, F et K . En inhibant ces protéases, this compound peut moduler l'activité de diverses voies de signalisation impliquées dans la croissance, la différenciation et la survie cellulaires . Cela en fait un candidat prometteur pour le traitement des maladies caractérisées par une activité protéolytique dysrégulée .

Applications De Recherche Scientifique

Efficacy in Tumor Models

VBY-825 has been evaluated in preclinical models for its anti-tumor efficacy:

- Pancreatic Islet Cancer : In a study, this compound significantly reduced tumor burden and number in a pancreatic islet cancer model. The compound was shown to inhibit the activity of multiple cathepsins, which are associated with tumor progression and metastasis .

- Breast Cancer-Induced Bone Pain : Another study demonstrated that this compound attenuated cancer-induced bone remodeling and pain in models where breast cancer cells were injected. The treatment resulted in reduced osteoclast numbers and lower levels of TRAP5b, indicating less bone resorption .

Gout and Crystal-Induced Inflammation

This compound has shown promise in reducing inflammation associated with gout:

- In a preclinical model, this compound significantly decreased inflammation induced by monosodium urate (MSU) crystals, highlighting its potential as an anti-inflammatory agent . The compound inhibited both NLRP3 inflammasome-dependent and independent pathways of inflammation.

Bone Destruction in Multiple Myeloma

Research indicates that this compound can inhibit bone destruction in models of multiple myeloma. It was found to reduce osteoclast activity and subsequent bone loss in a syngeneic 5TGM1 multiple myeloma mouse model .

Pharmacokinetics and Safety Profile

This compound demonstrates favorable pharmacokinetic properties:

- Metabolic Stability : Studies show that this compound maintains significant metabolic stability in human liver microsomes (93% remaining after 60 minutes) and acceptable solubility (223 μM) .

- Side Effects : As a reversible inhibitor, this compound may present fewer long-term side effects compared to irreversible inhibitors, making it a safer option for chronic conditions.

Data Tables

Case Studies

- Pancreatic Islet Cancer : A study demonstrated that treatment with this compound resulted in decreased tumor growth rates compared to control groups, emphasizing its potential as an anti-cancer therapeutic agent.

- Breast Cancer-Induced Bone Pain : In this study, animals treated with this compound showed significant pain relief and reduced bone remodeling compared to those receiving standard care.

- Gout Inflammation : A series of experiments illustrated how this compound effectively mitigated inflammation caused by crystal deposits in joints, suggesting its role as a novel treatment for gout.

Mécanisme D'action

VBY-825 exerts its effects by reversibly inhibiting the activity of multiple cysteine cathepsins . The compound binds to the active site of the cathepsins, preventing them from cleaving their substrates . This inhibition disrupts various cellular processes that rely on cathepsin activity, such as protein degradation, antigen presentation, and apoptosis .

The molecular targets of this compound include cathepsins B, L, S, V, F, and K . By inhibiting these proteases, this compound can modulate the activity of various signaling pathways involved in cell growth, differentiation, and survival . This makes it a promising candidate for the treatment of diseases characterized by dysregulated protease activity .

Comparaison Avec Des Composés Similaires

VBY-825 est unique dans sa capacité à inhiber plusieurs cathépsines à cystéine avec une forte puissance et une sélectivité élevée . Des composés similaires comprennent d'autres inhibiteurs des cathépsines, tels que E-64, CA-074 et K11777 . Ces inhibiteurs ciblent également les cathépsines à cystéine, mais peuvent différer en termes de sélectivité, de puissance et de mécanisme d'action .

Par exemple, E-64 est un inhibiteur puissant des cathépsines B et L, mais a une activité limitée contre d'autres cathépsines . CA-074 est un inhibiteur sélectif de la cathépsine B, tandis que K11777 cible les cathépsines K et S . Comparé à ces inhibiteurs, this compound offre une inhibition plus large de plusieurs cathépsines, ce qui en fait un outil polyvalent pour la recherche scientifique et les applications thérapeutiques .

Activité Biologique

VBY-825 is a reversible inhibitor of cathepsins, a family of cysteine proteases involved in various biological processes, including protein degradation and immune responses. This compound has garnered attention for its potential therapeutic applications, particularly in oncology and autoimmune diseases. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

This compound exhibits high potency against multiple cathepsins, including cathepsins B, L, S, and V. It operates through a fully reversible covalent interaction with the active site cysteine of these enzymes. The compound forms a hemiothioketal linkage, allowing it to bind effectively at the S1, S2, and S3 binding pockets of the target enzymes .

Key Characteristics:

- Chemical Stability : this compound shows good metabolic stability, retaining 93% activity in human liver microsomes after 60 minutes and 82% in human plasma under similar conditions .

- Kinetic Solubility : The compound has a solubility of 223 µM in phosphate-buffered saline (PBS) at pH 7.4 .

In Vitro Studies

In vitro experiments have demonstrated the effectiveness of this compound in inhibiting cathepsin activity. For instance, human umbilical venous endothelial cells (HUVEC) treated with this compound showed significant inhibition of cathepsin B and L activity when analyzed via SDS-PAGE and autoradiography .

In Vivo Studies

A notable study investigated the effects of this compound on bone loss associated with metastatic cancer. Mice injected with breast cancer cells exhibited significant pain behaviors and bone degradation. Treatment with this compound (10 mg/kg, subcutaneously) reduced both spontaneous pain behaviors and bone resorption markers (TRAP5b levels), indicating its potential to mitigate cancer-induced bone loss .

Case Study: Cancer-Induced Bone Loss

In a controlled animal study:

- Objective : Assess the impact of this compound on bone loss due to breast cancer.

- Methodology : Mice were inoculated with breast cancer cells and treated with either this compound or a vehicle control.

- Results :

- Flinching Behavior : Decreased significantly in this compound treated mice compared to controls (p < 0.05).

- Paw Withdrawal Thresholds : Increased in treated animals, indicating reduced pain sensitivity (p < 0.001).

- Bone Integrity : Radiographs showed reduced signs of bone loss in treated groups compared to controls .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other protease inhibitors:

| Compound | Target Enzymes | IC50 (µM) | Effect on Bone Loss | Notes |

|---|---|---|---|---|

| This compound | Cathepsins B, L, S | ~0.2 | Significant reduction | Effective in pain management |

| Leupeptin | Cathepsins B, L | ~0.5 | Moderate reduction | Less effective than this compound |

| ONO 5334 | Cathepsins B | ~0.3 | Minimal effect | Primarily antiviral activity |

| MDL 28170 | Cathepsins B | ~0.4 | Not evaluated | Focused on viral replication |

Antiviral Activity

Recent studies have also explored the antiviral properties of this compound against SARS-CoV-2. Although it was found to lack potent inhibitory activity on the SARS-CoV-2 3C-like protease, it did show some promise in inhibiting viral entry steps when tested alongside other compounds like apilimod .

Propriétés

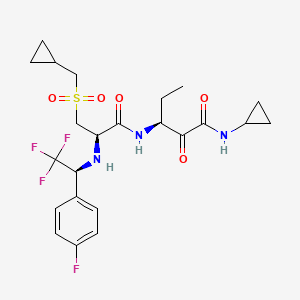

IUPAC Name |

(3S)-N-cyclopropyl-3-[[(2R)-3-(cyclopropylmethylsulfonyl)-2-[[(1S)-2,2,2-trifluoro-1-(4-fluorophenyl)ethyl]amino]propanoyl]amino]-2-oxopentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H29F4N3O5S/c1-2-17(19(31)22(33)28-16-9-10-16)30-21(32)18(12-36(34,35)11-13-3-4-13)29-20(23(25,26)27)14-5-7-15(24)8-6-14/h5-8,13,16-18,20,29H,2-4,9-12H2,1H3,(H,28,33)(H,30,32)/t17-,18-,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPUXXDKQNAHHON-BJLQDIEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)C(=O)NC1CC1)NC(=O)C(CS(=O)(=O)CC2CC2)NC(C3=CC=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)C(=O)NC1CC1)NC(=O)[C@H](CS(=O)(=O)CC2CC2)N[C@@H](C3=CC=C(C=C3)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H29F4N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

535.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310340-58-9 | |

| Record name | VBY-825 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1310340589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.